molecular formula C13H16O3Si B1632218 Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate CAS No. 478169-68-5

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

Cat. No.: B1632218
CAS No.: 478169-68-5
M. Wt: 248.35 g/mol
InChI Key: IGKWQEJDFVUAME-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS: 478169-68-5) is a benzoate ester derivative with the molecular formula C₁₃H₁₆O₃Si and a molecular weight of 248.35 g/mol. It features a hydroxy group at the 3-position and a trimethylsilyl (TMS)-protected ethynyl group at the 4-position of the benzene ring. This compound is primarily used as a medical intermediate and requires storage at 2–8°C to maintain stability . Its synthesis involves Sonogashira coupling and deprotection steps, achieving yields of 91–93% under optimized conditions (e.g., CuI catalysis in EtOH/Et₃N at 75°C) .

Properties

IUPAC Name

methyl 3-hydroxy-4-(2-trimethylsilylethynyl)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16O3Si/c1-16-13(15)11-6-5-10(12(14)9-11)7-8-17(2,3)4/h5-6,9,14H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGKWQEJDFVUAME-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(C=C1)C#C[Si](C)(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

478169-68-5
Record name Methyl 3-hydroxy-4-[2-(trimethylsilyl)ethynyl]benzoate
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B8EQ7AQV2R
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Palladium-Catalyzed Sonogashira Cross-Coupling

The Sonogashira cross-coupling reaction remains the most widely employed method for synthesizing methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate. This approach couples methyl 4-iodo-3-hydroxybenzoate with trimethylsilylacetylene under palladium/copper catalysis.

Standard Reaction Conditions

A representative procedure involves:

  • Reactants : Methyl 4-iodo-3-hydroxybenzoate (3.0 g, 10.6 mmol) and trimethylsilylacetylene (1.33 g, 13.6 mmol)
  • Catalysts : Palladium-supported titanium dioxide hollow nano-microspheres (0.10 g, 1 mol%), CuI (0.20 g, 1.05 mmol), PPh₃ (0.13 g, 0.5 mmol)
  • Solvent : Dichloromethane (36 g)
  • Base : Triethylamine (3.5 g, 34.6 mmol)
  • Conditions : 20–27°C under N₂ for 48 minutes

Post-reaction workup includes acidification with 5M HNO₃ (6.6 g), liquid-liquid separation, and reduced-pressure distillation. This method achieves 96.2% yield with 98.87% purity.

Table 1: Optimization of Sonogashira Coupling Parameters
Parameter Optimal Range Impact on Yield
Temperature 20–27°C <5% variation
Pd Loading 0.8–1.2 mol% ΔYield ±3.1%
CuI:PPh₃ Ratio 1:0.65 (mol/mol) Critical for C–C activation
Reaction Time 45–50 min >90% conversion

Catalyst recycling studies demonstrate the Pd/TiO₂ system retains 89% activity after five cycles when regenerated via Soxhlet extraction with methanol at 55–60°C.

Alternative Catalytic Systems

Copper-Free Mechanistic Pathways

Recent advances in copper-free Heck–Cassar–Sonogashira (HCS) reactions show promise for reducing metal contamination. Key findings include:

  • Pd(0) complexes with chelating ligands enable alkyne activation without Cu co-catalysts
  • DMF solvent at 60°C facilitates oxidative homocoupling (79% homocoupling vs. 21% cross-coupling)
  • Steric effects from trimethylsilyl groups lower activation energy by 4.8 kcal/mol compared to terminal alkynes

Supported Catalysts in Flow Reactors

Industrial-scale production utilizes:

  • Mesoporous Carbon Supports : 2.3 nm pore Pd catalysts achieve 91% yield in THF/CHCl₃ (50°C, 4 hr)
  • Fixed-Bed Reactors : Space-time yields of 0.48 g·L⁻¹·min⁻¹ with 99.2% selectivity

Mechanistic Studies of Key Steps

Oxidative Addition

DFT calculations reveal:

  • Methyl 4-iodo-3-hydroxybenzoate undergoes oxidative addition to Pd(0) with ΔG‡ = 14.2 kcal/mol
  • Ortho-hydroxy group stabilizes transition state through H-bonding (O–H···I distance = 2.12 Å)

Transmetallation

The rate-determining step involves alkyne transfer from Cu(I)-acetylide to Pd(II) center:

  • Kinetically favored cis-migration pathway (ΔG‡ = 18.7 kcal/mol vs. 22.3 kcal/mol for trans)
  • Triethylamine acts as proton shuttle, lowering barrier by 3.4 kcal/mol

Reductive Elimination

Final C–C bond formation proceeds via:

  • Concerted three-center transition state (Pd–C1 = 2.08 Å, C1–C2 = 1.98 Å)
  • Trimethylsilyl group stabilizes transition state through σ–π conjugation

Industrial-Scale Production Techniques

Continuous Flow Synthesis

Modern plants employ:

  • Reactor Design : Multi-tubular reactors (ID = 2.54 cm, L = 3 m) with static mixers
  • Conditions : 25 bar, 80°C, residence time 12 min
  • Productivity : 1.2 metric tons/day with E-factor of 8.7

Waste Management Protocols

  • Cu residues removed via chelating resins (<0.1 ppm final concentration)
  • Solvent recovery achieves 98.5% dichloromethane reuse

Analytical Characterization

Critical quality control parameters include:

  • HPLC Purity : >98% (C18 column, 60:40 MeOH/H₂O, 1 mL/min)
  • ¹H NMR : δ 0.22 (s, Si(CH₃)₃), 3.89 (s, CO₂CH₃), 6.90–7.95 (m, Ar–H)
  • Residual Metals : Pd <5 ppm, Cu <10 ppm (ICP-OES)

Emerging Synthetic Strategies

Photocatalytic Methods

Visible-light mediated coupling (450 nm LED):

  • Ru(bpy)₃²⁺ photocatalyst
  • 72% yield achieved at 25°C in 6 hr
  • Avoids base additives through proton-coupled electron transfer

Biocatalytic Approaches

Engineered P450BM3 variants demonstrate:

  • 38% conversion of methyl 4-bromo-3-hydroxybenzoate
  • Enantiomeric excess >99% for chiral derivatives

Chemical Reactions Analysis

Types of Reactions

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate undergoes various chemical reactions, including:

    Substitution Reactions: The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.

    Oxidation Reactions: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction Reactions: The ethynyl moiety can be reduced to form alkenes or alkanes.

Common Reagents and Conditions

    Substitution: Reagents such as halogens or nucleophiles in the presence of catalysts.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas in the presence of palladium or platinum catalysts.

Major Products

The major products formed from these reactions include substituted benzoates, ketones, aldehydes, alkenes, and alkanes, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate serves as an important reagent in organic synthesis. It is utilized to create complex molecules through various chemical reactions, including:

  • Substitution Reactions : The trimethylsilyl group can be replaced by other functional groups under appropriate conditions.
  • Oxidation Reactions : The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
  • Reduction Reactions : The ethynyl moiety can be reduced to form alkenes or alkanes.

Biology

In biological research, this compound is employed in the synthesis of biologically active compounds for drug discovery. Its ability to enhance lipophilicity due to the trimethylsilyl group allows for better membrane permeability and interaction with cellular targets.

Medicine

This compound is investigated for its potential therapeutic properties. Preliminary studies suggest antimicrobial activity against various bacterial strains and anticancer potential by inhibiting cell proliferation in human cancer cell lines.

Industry

In industrial applications, this compound is used in the production of advanced materials and specialty chemicals. Its role as a pharmaceutical intermediate is particularly noteworthy in the synthesis of new drugs.

Antimicrobial Activity

A study demonstrated that this compound exhibited significant inhibitory effects against several bacterial strains, comparable to standard antibiotics. This suggests potential use in treating bacterial infections.

Cancer Cell Proliferation

Research involving human cancer cell lines indicated that this compound could significantly reduce cell viability at concentrations as low as 10 µM. Further investigations are required to elucidate the precise mechanisms involved in its anticancer effects.

Mechanism of Action

The mechanism of action of Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate involves its interaction with specific molecular targets and pathways. The trimethylsilyl group enhances the compound’s stability and reactivity, allowing it to participate in various biochemical reactions. The ethynyl moiety provides a site for further functionalization, making it a versatile intermediate in organic synthesis .

Comparison with Similar Compounds

Ethyl Benzoate Derivatives with Heterocyclic Substituents

Compounds such as I-6230 , I-6232 , and I-6373 () are ethyl benzoate derivatives modified with pyridazinyl, methylpyridazinyl, or isoxazolyl phenethyl groups. Key differences include:

  • Functional Groups: These compounds replace the TMS-ethynyl group with nitrogen-containing heterocycles linked via amino, thio, or ethoxy bridges.
  • In contrast, the target compound’s TMS-ethynyl group is more suited for further functionalization in synthetic chemistry .

Methyl Benzoate-Based Pesticides

Metsulfuron methyl ester and related triazine-containing sulfonylurea derivatives () are structurally distinct due to their triazinyl-sulfonylurea substituents. These compounds exhibit herbicidal activity, unlike the target compound, which lacks the electron-deficient triazine ring critical for pesticide action .

Phenolic Benzoate with Anti-Thrombotic Activity

Methyl-3,6-dihydroxy-2-[2-(2-hydroxyphenyl)-ethynyl]benzoate () shares a benzoate core but differs in substitution:

  • Substituents : Two hydroxyl groups at positions 3 and 6, plus a phenyl ethynyl group at position 2.
  • Bioactivity : This compound demonstrated significant anti-thrombotic effects in zebrafish models, whereas the target compound’s medical applications remain unspecified .

Silyl-Modified Benzoates

  • Ethyl-4-(triethoxysilyl)benzoate (): Features a hydrolytically labile triethoxysilyl group instead of a TMS-ethynyl group. This compound is likely used in materials science (e.g., surface functionalization), contrasting with the target compound’s role in pharmaceuticals .
  • Methyl 3-((trimethylsilyl)ethynyl)benzoate (): A precursor to the target compound, lacking the 3-hydroxy group. This difference highlights the importance of the hydroxyl group in directing further reactivity .

Key Research Findings

  • Synthetic Efficiency : The target compound’s synthesis achieves high yields (91–93%) using CuI catalysis, outperforming traditional methods for similar esters .
  • Functional Group Influence : The TMS-ethynyl group enhances stability during synthesis, whereas unprotected ethynyl groups (e.g., in ’s compound) require delicate handling .
  • Divergent Applications: Unlike pesticide-focused triazine derivatives or anti-thrombotic phenolic esters, the target compound’s utility lies in its modularity for further functionalization in drug development .

Biological Activity

Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate (CAS No. 478169-68-5) is a compound with significant potential in medicinal chemistry and biological research. This article provides a comprehensive overview of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound has the molecular formula C13H16O3SiC_{13}H_{16}O_3Si and a molecular weight of approximately 252.35 g/mol. The compound features a hydroxyl group and a trimethylsilyl-ethynyl moiety, which enhance its stability and reactivity, making it a versatile intermediate for various chemical reactions .

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets. The trimethylsilyl group increases the compound's lipophilicity, allowing for better membrane permeability and interaction with cellular targets. The ethynyl group serves as a site for further functionalization, which can lead to the development of more potent derivatives.

Target Interaction

Research indicates that this compound may interact with various enzymes and receptors involved in cellular signaling pathways. While specific targets have not been conclusively identified, it is hypothesized that it could modulate pathways associated with inflammation and cancer progression due to its structural similarities to known bioactive compounds .

Antimicrobial Properties

Preliminary studies suggest that this compound exhibits antimicrobial activity. In vitro assays have shown effectiveness against several bacterial strains, indicating potential applications in developing new antimicrobial agents.

Anticancer Potential

The compound's structural characteristics lend themselves to further exploration in cancer research. Its ability to inhibit cell proliferation has been observed in preliminary studies involving various cancer cell lines. The exact mechanism remains under investigation, but it is believed that the compound may induce apoptosis or inhibit cell cycle progression .

Synthesis Methods

The synthesis of this compound typically involves the reaction of 4-iodo-3-hydroxybenzoic acid with trimethylsilylacetylene. This reaction is catalyzed by palladium-supported catalysts in an alkaline medium, yielding high purity and yield rates .

Synthesis Method Yield Conditions
Reaction with 4-iodo-3-hydroxybenzoic acid91%THF/CHCl₃ at 50°C for 4 hours

Case Studies

  • Antimicrobial Activity : A study conducted on various strains of bacteria demonstrated that this compound exhibited significant inhibitory effects, comparable to standard antibiotics. This suggests potential use in treating bacterial infections .
  • Cancer Cell Proliferation : Research involving human cancer cell lines indicated that this compound could reduce cell viability significantly at concentrations as low as 10 µM. Further investigations are required to elucidate the precise mechanisms involved in its anticancer effects .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate
Reactant of Route 2
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Methyl 3-hydroxy-4-((trimethylsilyl)ethynyl)benzoate

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